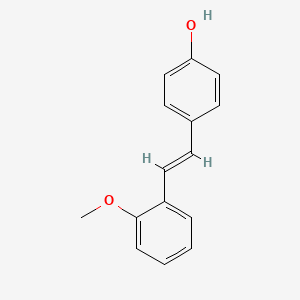

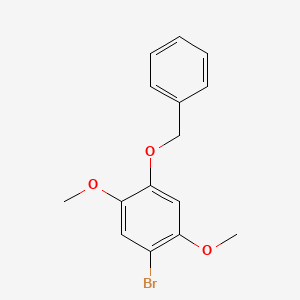

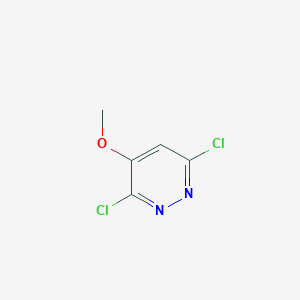

![molecular formula C14H14O B1312398 2-[1,1'-Biphenyl]-4-yl-1-ethanol CAS No. 37729-18-3](/img/structure/B1312398.png)

2-[1,1'-Biphenyl]-4-yl-1-ethanol

説明

“2-[1,1’-Biphenyl]-4-yl-1-ethanol” is a chemical compound that is part of the biphenyl class . Biphenyl compounds are clinically important for the treatments of hypertension and inflammatory, while many more are under development for pharmaceutical uses .

Synthesis Analysis

The synthesis of similar biphenyl compounds has been reported in the literature. For instance, a series of 2-([1,1’-biphenyl]-4-yl)-2-oxoethyl benzoates were synthesized by reacting 1-([1,1’-biphenyl]-4-yl)-2-bromoethan-1-one with various carboxylic acids .Molecular Structure Analysis

The molecular structure of “2-[1,1’-Biphenyl]-4-yl-1-ethanol” can be inferred from related compounds. For example, the structure of biphenyl, an aromatic hydrocarbon with a molecular formula (C6H5)2, consists of two connected phenyl rings . The structure of “2-[1,1’-Biphenyl]-4-yl-1-ethanol” would be similar, with an additional -CH2CH2OH group attached to one of the phenyl rings.科学的研究の応用

Therapeutic Applications in Dentistry

Tyrosol and hydroxytyrosol, phenolic compounds with structures similar to 2-[1,1'-Biphenyl]-4-yl-1-ethanol, show potential for applications in dentistry due to their antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These compounds could be applied in clinical dentistry areas, mainly for their anti-inflammatory and antioxidant activities, although more in vitro studies are needed to fully understand their potential (Ramos et al., 2020).

Hydrogen Production from Ethanol

The reforming of bio-ethanol to hydrogen gas, a clean energy source, is facilitated by catalysts such as Rh and Ni. This method is promising for hydrogen production from renewable resources, indicating the significant role of ethanol and its derivatives in sustainable energy production (Ni et al., 2007).

Biofuel and Renewable Energy

Ethanol and its derivatives are pivotal in the development of biofuels, offering a renewable alternative to fossil fuels. Studies on butanol, a longer-chain alcohol, suggest it could surpass ethanol in biofuel applications due to its favorable physical and thermodynamic properties, hinting at the broad utility of ethanol derivatives in renewable energy (Veza et al., 2020).

Environmental Impact of Ethanol in Groundwater

Research into the environmental impact of ethanol, particularly its role in groundwater contamination when used as a gasoline component, emphasizes the need for understanding the fate and transport of ethanol and related compounds in the subsurface. This knowledge is crucial for assessing the environmental implications of using ethanol in fuel (Powers et al., 2001).

作用機序

Target of Action

Similar compounds such as biphenyl derivatives have been reported to exhibit antibacterial activities and have been used as inhibitors targeting PD-1/PD-L1 interaction .

Mode of Action

For instance, certain biphenyl derivatives have been found to inhibit the PD-1/PD-L1 interaction, which is a key pathway in immune response .

Biochemical Pathways

Related compounds such as polychlorinated biphenyls (pcbs) have been reported to be metabolized by several enzymes including biphenyl dioxygenase (bpha), dihydrodiol dehydrogenase (bphb), 2,3-dihydroxybiphenyl dioxygenase (bphc), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphd) .

Pharmacokinetics

Pharmacokinetics is a crucial aspect of drug action, influencing the bioavailability and overall effect of the compound .

Result of Action

For instance, certain small molecule inhibitors have been found to interfere with transcription-replication conflicts, leading to selective chemotherapy .

生化学分析

Biochemical Properties

2-[1,1’-Biphenyl]-4-yl-1-ethanol plays a significant role in biochemical reactions. It interacts with enzymes such as transaminases, which are involved in the transfer of amino groups from one molecule to another. These interactions are crucial for the synthesis of chiral amines, which are important building blocks in pharmaceuticals and agrochemicals . The compound’s interaction with transaminases involves the formation of an external aldimine, which is a key intermediate in the catalytic process.

Cellular Effects

2-[1,1’-Biphenyl]-4-yl-1-ethanol influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in plant cells, biphenyl compounds are known to be involved in the biosynthesis of phytoalexins, which are antimicrobial substances produced in response to pathogen attacks . This indicates that 2-[1,1’-Biphenyl]-4-yl-1-ethanol may play a role in enhancing the plant’s defense mechanisms.

Molecular Mechanism

The molecular mechanism of 2-[1,1’-Biphenyl]-4-yl-1-ethanol involves its binding interactions with biomolecules. It acts as a substrate for transaminase enzymes, leading to the formation of chiral amines through a series of catalytic steps . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of specific genes involved in metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[1,1’-Biphenyl]-4-yl-1-ethanol can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that biphenyl compounds can undergo oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent changes in cellular function . Long-term exposure to 2-[1,1’-Biphenyl]-4-yl-1-ethanol may result in alterations in cellular metabolism and gene expression.

Metabolic Pathways

2-[1,1’-Biphenyl]-4-yl-1-ethanol is involved in various metabolic pathways. It interacts with enzymes such as transaminases and may influence the levels of metabolites in these pathways . The compound’s role in the biosynthesis of phytoalexins in plants suggests that it may also be involved in secondary metabolite production, which is crucial for plant defense mechanisms .

特性

IUPAC Name |

2-(4-phenylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGLKAAXNFFWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00423710 | |

| Record name | 2-([1,1'-Biphenyl]-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37729-18-3 | |

| Record name | 2-([1,1'-Biphenyl]-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00423710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[1,1'-Biphenyl]-4-yl-1-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

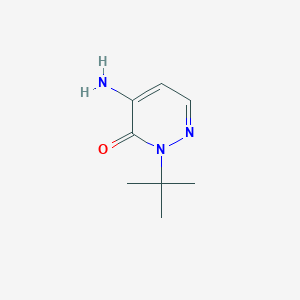

![Acetonitrile, [[4-(trifluoromethyl)phenyl]azo][[4-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B1312324.png)

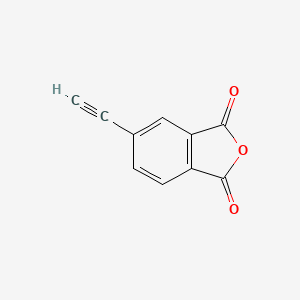

![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)

![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)